4,5,6-Trimethoxyindoline-2,3-dione
Overview
Description
4,5,6-Trimethoxyindoline-2,3-dione is a heterocyclic organic compound with the molecular formula C11H11NO5 It is a derivative of indoline, characterized by the presence of three methoxy groups at positions 4, 5, and 6, and a dione functionality at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxyindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethoxyindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions not occupied by methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce diols
Scientific Research Applications
4,5,6-Trimethoxyindoline-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 4,5,6-Trimethoxyindoline-2,3-dione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth . The pathways involved often include oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Indoline-2,3-dione: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
5-Methoxyindoline-2,3-dione: Contains only one methoxy group, resulting in different chemical properties and reactivity.
6-Methoxyindoline-2,3-dione: Similar to 5-methoxyindoline-2,3-dione but with the methoxy group at a different position.
Uniqueness: 4,5,6-Trimethoxyindoline-2,3-dione is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and potential applications. The methoxy groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4,5,6-trimethoxy-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-15-6-4-5-7(8(13)11(14)12-5)10(17-3)9(6)16-2/h4H,1-3H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLYLEIECXYKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=O)C2=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534680 | |
Record name | 4,5,6-Trimethoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784-06-5 | |
Record name | 4,5,6-Trimethoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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